Home > Products > Screening Compounds P772 > Fenoldopam, (R)-
Fenoldopam, (R)- - 85145-24-0

Fenoldopam, (R)-

Catalog Number: EVT-3198361
CAS Number: 85145-24-0
Molecular Formula: C16H16ClNO3
Molecular Weight: 305.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fenoldopam, (R)-, also known as (R)-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol, is a synthetic benzazepine derivative classified as a selective dopamine-1 (DA1) receptor agonist. [ [] ] It is the pharmacologically active enantiomer of the racemic mixture Fenoldopam. Fenoldopam, (R)-, plays a crucial role in scientific research, particularly in investigating DA1 receptor-mediated pathways and their physiological effects.

Future Directions
  • Development of Novel Prodrugs: Exploring prodrug strategies could help overcome limitations associated with the short half-life of Fenoldopam, (R)-, potentially leading to extended duration of action and improved therapeutic utility. [ [, ] ]

SK&F R-82526

  • Compound Description: SK&F R-82526 is the R-enantiomer of Fenoldopam. It is a potent and selective dopamine DA-1 agonist with demonstrated renal vasodilator and antihypertensive activities in experimental animals and humans. [ [] ]
  • Relevance: SK&F R-82526 is the active enantiomer of Fenoldopam, (R)-. [ [] ]

SK&F S-82526

  • Compound Description: SK&F S-82526 is the S-enantiomer of Fenoldopam. Unlike SK&F R-82526, it has been found to be essentially inactive in terms of renal and systemic vasodilator activities. [ [] ]
  • Relevance: SK&F S-82526 is the inactive enantiomer of Fenoldopam, (R)-. [ [] ]

SK&F 87516

  • Compound Description: SK&F 87516 is a potent DA1 receptor agonist with demonstrated renal vasodilator activity. It is the 6-fluoro analog of Fenoldopam. Similar to Fenoldopam, the R-enantiomer of SK&F 87516 (SK&F(R)-87516) is responsible for the biological activities of the racemate, while the S-enantiomer is inactive. SK&F(R)-87516 exhibits diuretic properties in spontaneously hypertensive rats and dogs. [ [] ]
  • Relevance: SK&F 87516 is a structurally related analog of Fenoldopam, (R)-, differing by a fluorine atom instead of chlorine. [ [] ]

Fenoldopam-8-sulfate

  • Compound Description: Fenoldopam-8-sulfate (8-SO4) is a metabolite of the R-enantiomer of Fenoldopam (R-FEN). [ [] ]
  • Relevance: Fenoldopam-8-sulfate is a phase II metabolite of Fenoldopam, (R)-, formed through sulfation. [ [] ]

Fenoldopam-7-sulfate

  • Compound Description: Fenoldopam-7-sulfate (7-SO4) is a metabolite of the S-enantiomer of Fenoldopam (S-FEN). [ [] ]
  • Relevance: Fenoldopam-7-sulfate is a phase II metabolite of Fenoldopam, (R)-, formed through sulfation, specifically from its S-enantiomer. [ [] ]

7-Methoxy Fenoldopam

  • Compound Description: 7-Methoxy Fenoldopam (7-MeO) is a metabolite produced from both R-FEN and S-FEN. It is further metabolized to an unknown sulfated product, with the S-isomer of 7-MeO being metabolized slower than the R-isomer. [ [] ]
  • Relevance: 7-Methoxy Fenoldopam is a metabolite of Fenoldopam, (R)-, generated through methylation. [ [] ]

8-Methoxy Fenoldopam

  • Compound Description: 8-Methoxy Fenoldopam (8-MeO) is a metabolite formed from both R-FEN and S-FEN. [ [] ]
  • Relevance: 8-Methoxy Fenoldopam is a metabolite of Fenoldopam, (R)-, generated through methylation. [ [] ]

SK&F R-105058

  • Compound Description: SK&F R-105058 is a tris-N-ethyl carbamate ester prodrug of R-fenoldopam, designed to achieve sustained increases in renal blood flow and plasma fenoldopam levels. It has demonstrated efficacy in attenuating amphotericin B-induced reductions in glomerular filtration rate in dogs. [ [] [] [] ]
  • Relevance: SK&F R-105058 is a prodrug of Fenoldopam, (R)-, designed for sustained release. [ [] [] [] ]

SK&F R-106114

  • Compound Description: SK&F R-106114 is a bis-N-ethyl carbamate ester prodrug of R-fenoldopam, aimed at achieving prolonged renal vasodilator activity and sustained increases in plasma fenoldopam levels. [ [] ]
  • Relevance: SK&F R-106114 is a prodrug of Fenoldopam, (R)-, developed for sustained release. [ [] ]

Dopamine

  • Compound Description: Dopamine itself is a naturally occurring catecholamine neurotransmitter and a precursor to norepinephrine and epinephrine. It acts on various dopamine receptors, including DA1 receptors. Fenoldopam's selectivity for DA1 receptors over other dopamine receptor subtypes distinguishes it from dopamine, which has a broader activity profile. [ [] [] [] [] [] ]
  • Relevance: Dopamine is the endogenous ligand for the same receptor that Fenoldopam, (R)- targets, the DA1 receptor. [ [] [] [] [] [] ]

Epinine

  • Compound Description: Epinine is the active metabolite of ibopamine and a dopamine receptor agonist. It exhibits renal vasodilating effects by activating dopamine DA-1 receptors, although it is less potent than Fenoldopam. [ [] ]
  • Relevance: Epinine, similar to Fenoldopam, (R)-, acts as an agonist at the dopamine DA-1 receptor and shares its renal vasodilating effects. [ [] ]
Source and Classification

Fenoldopam is derived from a benzazepine structure, specifically identified as 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-[1H]-3-benzazepine-7,8-diol methanesulfonate. It exists as a racemic mixture, with the R-isomer being responsible for its pharmacological activity. The compound has a molecular formula of C16H16ClNO3CH3SO3HC_{16}H_{16}ClNO_3\cdot CH_3SO_3H and a molecular weight of approximately 401.87 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of fenoldopam involves several steps that typically include:

  1. Formation of the Benzazepine Core: The initial step involves constructing the benzazepine framework through cyclization reactions involving substituted phenolic compounds.
  2. Chlorination: Chlorination at the 6-position introduces the chlorine atom necessary for biological activity.
  3. Hydroxylation: Hydroxyl groups are introduced at specific positions to enhance solubility and receptor binding.
  4. Methanesulfonate Formation: The final step involves converting the compound into its mesylate form to improve stability and solubility for intravenous administration.

The synthesis requires careful control of reaction conditions to ensure high yields and purity of the desired R-isomer .

Molecular Structure Analysis

Structure and Data

Fenoldopam's molecular structure can be visualized using various chemical modeling tools. The compound exhibits chirality due to its asymmetric carbon atoms, with the R-isomer having significantly higher affinity for D1 receptors compared to its S counterpart.

  • Chemical Structure:
    • Molecular Formula: C16H16ClNO3C_{16}H_{16}ClNO_3
    • Molar Mass: 305.76 g/mol
    • Structural Characteristics: Contains a benzene ring fused with a seven-membered ring featuring hydroxyl and chloro substituents.
Chemical Reactions Analysis

Reactions and Technical Details

Fenoldopam undergoes various chemical reactions primarily during its metabolism:

  1. Conjugation Reactions: Fenoldopam is metabolized mainly through conjugation processes such as methylation, glucuronidation, and sulfation.
  2. Elimination Pathways: Approximately 90% of fenoldopam is excreted in urine as metabolites, with only about 4% excreted unchanged.
  3. Non-involvement of Cytochrome P450: Notably, fenoldopam's metabolism does not involve cytochrome P450 enzymes, which distinguishes it from many other pharmaceuticals .
Mechanism of Action

Process and Data

Fenoldopam's action mechanism is primarily through selective agonism of D1-like dopamine receptors located in vascular smooth muscle:

  • Vasodilation: Activation of these receptors leads to increased intracellular cyclic AMP levels via adenylyl cyclase stimulation, resulting in vasodilation of renal, mesenteric, and coronary arteries.
  • Blood Pressure Reduction: This vasodilation decreases systemic vascular resistance and promotes sodium excretion, contributing to lower blood pressure.
  • Rapid Onset: The drug exhibits a rapid onset of action (approximately 4 minutes) with a short duration (less than 10 minutes), making it suitable for acute management of hypertension .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fenoldopam mesylate appears as a white to off-white powder.
  • Solubility: It is sparingly soluble in water but soluble in organic solvents like propylene glycol.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but should be protected from light.
  • pH Range: It typically has a pH range suitable for intravenous administration.
Applications

Scientific Uses

Fenoldopam is utilized in clinical settings primarily for:

  • Management of Hypertension: It is effective for treating acute hypertension, particularly in postoperative patients or those experiencing hypertensive emergencies.
  • Renal Protection: Due to its vasodilatory effects on renal arteries, fenoldopam may be beneficial in patients with chronic kidney disease undergoing hypertensive treatment.

In addition to its clinical applications, fenoldopam serves as a valuable research tool for studying dopamine receptor mechanisms and their physiological impacts on vascular function .

Pharmacological Foundations and Receptor Interactions

Molecular Mechanism of Action: Dopamine D1 Receptor Agonism

Stereoselective Binding Affinity of (R)-Isomer to D1-like Receptors

(R)-Fenoldopam exhibits exceptional stereoselectivity in its binding to dopamine D1-like receptors (comprising D1 and D5 subtypes). The (R)-isomer demonstrates approximately 250-fold greater affinity for D1 receptors compared to its (S)-enantiomer, establishing it as the therapeutically active form [1] [8]. This stereoselectivity arises from the precise three-dimensional orientation of the molecule, allowing optimal interaction with the orthosteric binding site of D1 receptors. Radioligand binding studies demonstrate a Ki value of 57 nM for (R)-fenoldopam at D1 receptors, with functional assays showing an EC50 of 57 nM for cAMP production [10]. The compound exhibits negligible affinity for D2-like receptors (D2, D3, D4), establishing its pharmacological selectivity [1].

Intracellular Signaling Cascades: cAMP-PKA Pathway Activation

Upon binding to the D1 receptor, (R)-fenoldopam activates stimulatory G-proteins (Gs), which subsequently stimulate adenylate cyclase [2]. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), elevating intracellular cAMP levels up to 4-fold within vascular smooth muscle cells [6]. The increased cAMP activates protein kinase A (PKA), which phosphorylates myosin light chain kinase (MLCK), rendering it inactive [2]. This phosphorylation event represents the crucial molecular switch that prevents actin-myosin cross-bridge formation, initiating the relaxation cascade [2] [6].

Table 1: Intracellular Signaling Cascade Activated by (R)-Fenoldopam

Signaling ComponentEffect of (R)-FenoldopamFunctional Consequence
D1 Receptor ActivationConformational change and Gs couplingInitiation of signaling cascade
Adenylate CyclaseStimulation (via Gs α-subunit)Increased cAMP production
cAMP3-4 fold elevationPKA activation
Protein Kinase A (PKA)Catalytic subunit activationPhosphorylation of MLCK
Myosin Light Chain Kinase (MLCK)Phosphorylation-induced inactivationReduced myosin phosphorylation
Actin-Myosin InteractionInhibition of cross-bridge formationVascular smooth muscle relaxation

Downstream Effects on Vascular Smooth Muscle Relaxation

The inhibition of MLCK by PKA-mediated phosphorylation fundamentally alters vascular smooth muscle contractility. Without phosphorylated myosin heads, cross-bridge cycling with actin filaments cannot occur, leading to vasodilation [2]. This effect is particularly pronounced in the renal, mesenteric, coronary, and cerebral vascular beds, where D1 receptors are abundantly expressed on vascular smooth muscle cells [5] [8]. The vasodilation reduces systemic vascular resistance, which directly lowers blood pressure. Additionally, in the renal vasculature, this dilation significantly increases renal blood flow (by 30-50%), glomerular filtration rate, and promotes natriuresis and diuresis [6] [8]. These renal effects contribute significantly to the antihypertensive efficacy of (R)-fenoldopam.

Secondary Receptor Interactions and Modulation

α-Adrenoceptor Antagonism: Binding Kinetics and Functional Impacts

Beyond its primary action on D1 receptors, (R)-fenoldopam exhibits moderate affinity for α2-adrenoceptors, functioning as an antagonist at these receptors with Ki values ranging from 15-25 nM [3] [10]. This antagonism modulates norepinephrine release and vascular tone. Importantly, (R)-fenoldopam demonstrates significantly weaker interaction with α1-adrenoceptors (Ki > 1000 nM) [1]. The α2-adrenoceptor antagonism contributes complexly to the overall hemodynamic profile, potentially enhancing vasodilatory effects in certain vascular beds while also influencing reflex sympathetic responses to blood pressure lowering [3]. Experimental studies in rats demonstrate that combined D1 agonism and α2 antagonism contributes to the unique hemodynamic effects of (R)-fenoldopam, particularly in splanchnic circulation [3].

Absence of D2-like Receptor and β-Adrenoceptor Activity

A critical pharmacological feature of (R)-fenoldopam is its lack of significant activity at several other receptor classes. It exhibits negligible affinity (IC50 > 10,000 nM) for D2-like dopamine receptors (D2, D3, D4), β-adrenoceptors (β1 and β2), 5-HT1 and 5-HT2 serotonin receptors, and muscarinic receptors [1] [8]. This receptor selectivity profile distinguishes (R)-fenoldopam from non-selective dopaminergic agonists like dopamine itself, which activates α, β, and dopaminergic receptors, often leading to complex and sometimes undesirable cardiovascular effects. The absence of β-adrenoceptor activity prevents direct cardiac stimulation, while the lack of D2 receptor activity avoids effects on prolactin secretion or emesis pathways [1].

Comparative Pharmacodynamics of Dopaminergic Agonists

Structural Determinants of (R)-Fenoldopam Selectivity

The molecular structure of (R)-fenoldopam (6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol) underpins its unique pharmacodynamic profile [1]. Several structural features confer D1 selectivity: (1) The benzazepine ring system provides optimal spatial orientation for D1 receptor binding; (2) The catechol moiety (7,8-dihydroxy groups) enables crucial hydrogen bonding with serine residues in the D1 receptor's transmembrane domain 5; (3) The 4-hydroxyphenyl group at position 1 contributes to hydrophobic interactions within the binding pocket; (4) The chlorine atom at position 6 enhances receptor affinity and modulates electronic properties [5] [10]. The R-configuration at the chiral center allows optimal three-point attachment to the D1 receptor binding site, explaining the dramatic stereoselectivity observed [1] [8].

Table 2: Receptor Binding Profile of (R)-Fenoldopam Compared to Reference Compounds

CompoundD1-like (Ki, nM)D2-like (Ki, nM)α1-AR (Ki, nM)α2-AR (Ki, nM)β-AR (Ki, nM)
(R)-Fenoldopam57 [10]>10,000 [1]>1000 [1]15-25 [10]>10,000 [1]
Dopamine2340 [1]30 [1]100 [1]650 [1]700 [1]
Apomorphine86 [10]2 [10]210 [10]132 [10]>10,000 [10]
Propylnorapomorphine0.7 [10]0.9 [10]1200 [10]150 [10]>10,000 [10]

Functional Differences from Apomorphine and Propylnorapomorphine

Compared to other dopaminergic agonists, (R)-fenoldopam exhibits distinct functional characteristics. While apomorphine and propylnorapomorphine are potent but non-selective dopamine receptor agonists with high affinity for both D1-like and D2-like receptors, (R)-fenoldopam maintains exclusive D1-like selectivity [10]. Furthermore, apomorphine readily crosses the blood-brain barrier, exerting central effects including emesis and potential antiparkinsonian actions, whereas (R)-fenoldopam is predominantly peripherally restricted due to its polarity and limited blood-brain barrier permeability [8] [10]. Functionally, (R)-fenoldopam produces more potent renal vasodilation than dopamine itself, without the dose-limiting α-adrenoceptor-mediated vasoconstriction observed with dopamine at higher doses [5] [8]. These pharmacological distinctions highlight the unique therapeutic niche of (R)-fenoldopam as a selective peripheral D1 agonist.

Neuropharmacological Implications of Peripheral D1 Activation

Unlike centrally acting dopaminergic agents, (R)-fenoldopam exerts minimal direct effects on the central nervous system due to its limited penetration across the blood-brain barrier [8] [10]. This peripheral restriction represents a significant pharmacological advantage when targeting cardiovascular function without eliciting neuropsychiatric side effects such as nausea, emesis, or alterations in mood and cognition, which are common with non-selective, centrally penetrating dopaminergic agonists. The primary neuropharmacological implications of (R)-fenoldopam administration stem indirectly from its cardiovascular effects: (1) Baroreceptor-mediated sympathetic activation in response to vasodilation can lead to reflex tachycardia, particularly at higher infusion rates (>0.1 mcg/kg/min) [7]; (2) Modulation of renal nerve activity through local effects within the kidney; (3) Potential influence on peripheral dopaminergic neurons in autonomic ganglia. These effects are mediated through peripheral neural pathways rather than direct central actions [2] [8].

Historical Development and Intellectual Property Landscape

The development of fenoldopam (initially designated SKF 82526-J) originated from SmithKline French Laboratories in the late 1970s and early 1980s as part of a focused effort to develop selective D1 receptor agonists [1] [10]. Early preclinical characterization demonstrated its unique hemodynamic profile, distinguishing it from existing dopaminergic agents [10]. U.S. FDA approval for the mesylate salt formulation (Corlopam®) was granted in 1997 for the short-term management of severe hypertension [1] [7]. Key patents covering the compound, its synthesis, and medical use include US4535186 (expired), which claimed the benzazepine derivatives and their use as antihypertensives, and various method-of-use patents [1]. The manufacturing rights underwent several transfers, with Hospira, Inc. being the last known manufacturer before discontinuation in 2023 [2]. Interestingly, patent WO2008150954A1 explored novel applications of fenoldopam prodrugs for treating age-related macular degeneration, leveraging its ocular hemodynamic effects, though this application never reached clinical implementation [9].

Table 3: (R)-Fenoldopam: Chemical Identifiers and Alternative Designations

Identifier TypeDesignation
Systematic IUPAC Name(R)-6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
Chemical FormulaC16H16ClNO3
Molecular Weight305.756 g/mol (free base); 342.22 g/mol (hydrochloride) [10]
CAS Registry Number67227-56-9 (racemate); 181217-39-0 (hydrochloride) [10]
Alternative NamesSKF 82526; SKF 82526-J; Corlopam (mesylate salt); Fenoldopamum
Developmental CodesSK&F 82526-J

Properties

CAS Number

85145-24-0

Product Name

Fenoldopam, (R)-

IUPAC Name

(5R)-9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

InChI

InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2/t13-/m1/s1

InChI Key

TVURRHSHRRELCG-CYBMUJFWSA-N

SMILES

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O

Canonical SMILES

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O

Isomeric SMILES

C1CNC[C@@H](C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.